

# 6-Methoxy-1-bromo naphthalene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

Cat. No.: B1595208

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An In-depth Technical Guide to **6-Methoxy-1-bromo naphthalene**: Nomenclature, Synthesis, and Characterization

## Section 1: Nomenclature and Identification

**6-Methoxy-1-bromo naphthalene**, a substituted naphthalene derivative, is a key organic building block utilized in various synthetic applications. Its formal identification according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-6-methoxynaphthalene. [1] The unique substitution pattern on the naphthalene core imparts specific reactivity and properties to the molecule. For clarity in research and chemical sourcing, it is crucial to recognize its various synonyms and registry numbers.

Table 1: Chemical Identifiers for 1-bromo-6-methoxynaphthalene

Identifier	Value
IUPAC Name	1-bromo-6-methoxynaphthalene[1]
Common Name	6-Methoxy-1-bromo naphthalene
Synonyms	1-bromo-6-methoxy-naphthalene, Naphthalene, 1-bromo-6-methoxy-
CAS Number	83710-62-7[2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> BrO[2]

| InChI Key | YWYUBKSTSJQFQI-UHFFFAOYSA-N |

## Section 2: Physicochemical Properties

The physical and chemical properties of 1-bromo-6-methoxynaphthalene dictate its handling, storage, and behavior in reaction media. These properties are essential for designing synthetic protocols and purification procedures.

Table 2: Physicochemical Data for 1-bromo-6-methoxynaphthalene

Property	Value	Source
Molecular Weight	237.09 g/mol	--INVALID-LINK--[1]
Appearance	Solid or liquid	--INVALID-LINK--
Boiling Point	124.5-126.0 °C (at 0.8 Torr)	--INVALID-LINK--[2]
Storage	Store at room temperature, sealed in a dry environment.	--INVALID-LINK--

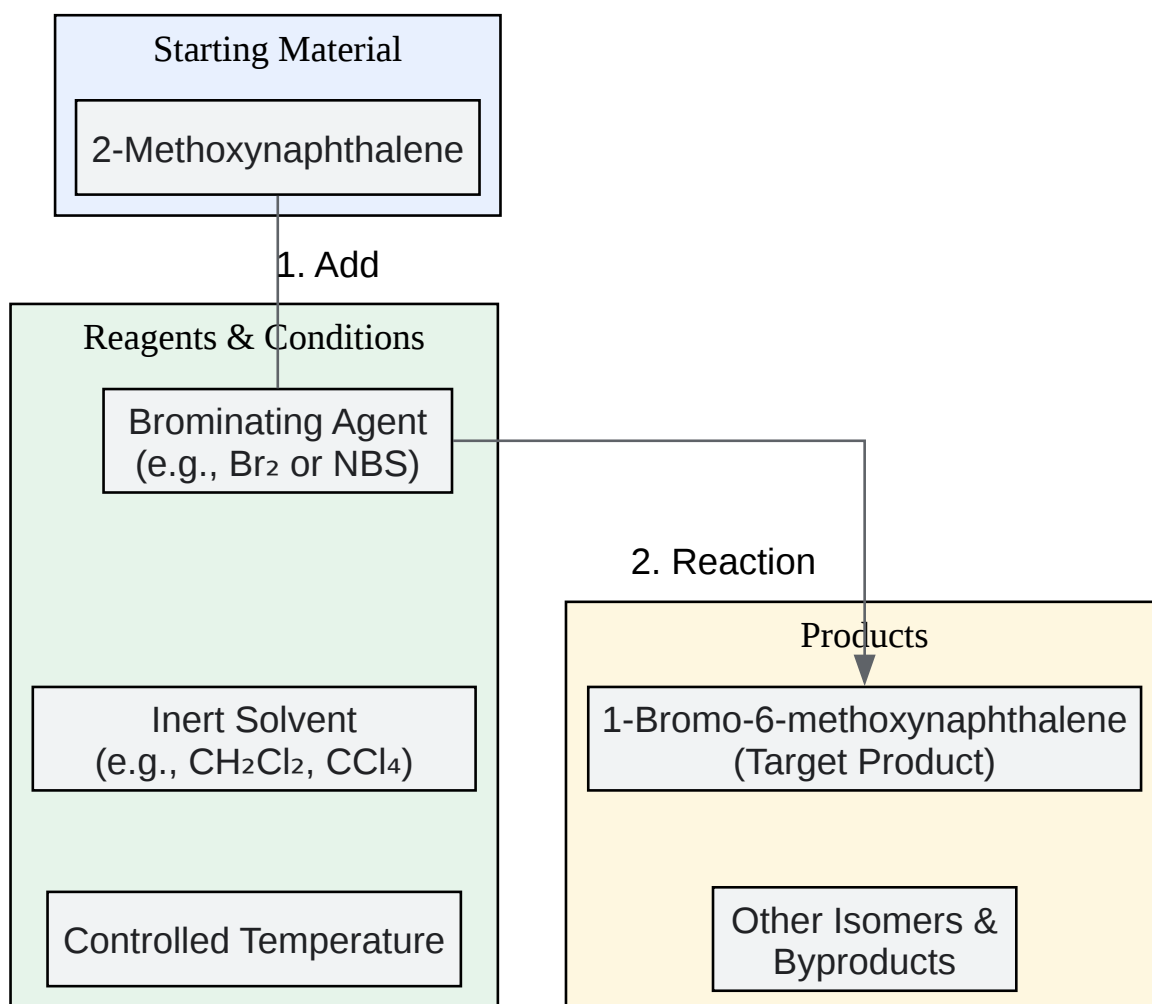
| Purity (Typical) | ≥97% | --INVALID-LINK-- |

## Section 3: Synthesis and Mechanistic Insights

The synthesis of 1-bromo-6-methoxynaphthalene is governed by the principles of electrophilic aromatic substitution on the 2-methoxynaphthalene scaffold. The methoxy group (-OCH<sub>3</sub>) is a strong activating group, directing incoming electrophiles primarily to the ortho (C1) and para (C6) positions. However, the high reactivity of the C1 position often leads to challenges in achieving selective mono-bromination, as di-substitution to form 1,6-dibromo-2-methoxynaphthalene can occur readily.[3][4]

### Synthetic Strategy: Electrophilic Bromination

The primary route to this compound involves the direct bromination of 2-methoxynaphthalene. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent over-bromination.

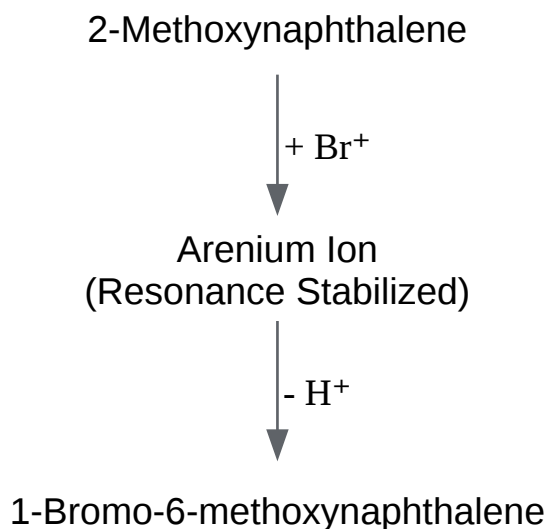


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Caption: General workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

## Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The  $\pi$ -electrons of the naphthalene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation restores aromaticity, yielding the final product. The methoxy group stabilizes the arenium ion, particularly when the attack occurs at the C1 position.



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